An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: A Keystone Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: A Keystone Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromo-3-iodo-4-methylpyridin-2-amine emerges as a particularly powerful and versatile building block. Its densely packed and strategically positioned functional groups—an amine, a methyl group, and two distinct halogens—offer a rich platform for complex molecular engineering. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. The insights provided herein are curated to empower researchers in leveraging this unique scaffold to accelerate their drug discovery programs.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-3-iodo-4-methylpyridin-2-amine, with the CAS number 1150618-04-4, is a solid at room temperature. Its unique substitution pattern dictates its chemical behavior and renders it an invaluable intermediate in multi-step synthetic campaigns.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrIN₂ | [1][2] |
| Molecular Weight | 312.9 g/mol | [2] |
| CAS Number | 1150618-04-4 | [1] |
| Boiling Point | 316 °C | [1] |
| Flash Point | 145 °C | [3] |
| Density | 2.243 g/cm³ | [1] |
| Appearance | Light yellow solid (based on related compounds) | [4] |
Molecular Structure and Reactivity Analysis
The arrangement of substituents on the pyridine ring of 5-Bromo-3-iodo-4-methylpyridin-2-amine is key to its synthetic utility. The electron-donating amino group at the 2-position and the methyl group at the 4-position activate the ring, while the two different halogen atoms at the 3- and 5-positions provide orthogonal handles for a variety of cross-coupling reactions.
Caption: 2D structure of 5-Bromo-3-iodo-4-methylpyridin-2-amine.
The differential reactivity of the C-I and C-Br bonds is a significant feature. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, due to its lower bond dissociation energy compared to the C-Br bond. This allows for selective functionalization at the 3-position, leaving the bromine atom at the 5-position available for subsequent transformations.
Synthesis of the Core Scaffold
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Bromo-3-iodo-4-methylpyridin-2-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This step involves the regioselective bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF.[5] Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product.[5] Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-4-methylpyridine.
Step 2: Synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine
The second step is the iodination of the brominated intermediate. The electron-donating amino and methyl groups activate the C3 position for electrophilic iodination.
-
Reaction Setup: Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent, such as a mixture of sulfuric acid and water.[6]
-
Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of potassium iodate (KIO₃) and potassium iodide (KI), portion-wise to the solution.[6]
-
Reaction: Heat the reaction mixture and stir for a defined period, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonia) to precipitate the product.[6] Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-Bromo-3-iodo-4-methylpyridin-2-amine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 5-Bromo-3-iodo-4-methylpyridin-2-amine lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. Its structure is a key component in the development of potent and selective kinase inhibitors.
Case Study: Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[7] Consequently, PLK4 has emerged as a promising target for anticancer therapies. Derivatives of 2-aminopyridine are known to be effective PLK4 inhibitors, and 5-Bromo-3-iodo-4-methylpyridin-2-amine provides an ideal starting point for their synthesis.[7][8]
Caption: Synthetic strategy for PLK4 inhibitors.
The general synthetic strategy involves a sequential cross-coupling approach. The more reactive C-I bond is typically addressed first in a Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl moiety. The remaining C-Br bond can then be functionalized, for instance, through a Buchwald-Hartwig amination to introduce a substituted amine, leading to the final kinase inhibitor scaffold.
Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. The drug Ceritinib (LDK378) is a potent ALK inhibitor.[9] While the exact synthesis of Ceritinib may not directly involve 5-Bromo-3-iodo-4-methylpyridin-2-amine, the structural motifs present in this building block are highly relevant to the synthesis of Ceritinib and its analogs.[9][10][11][12] The di-halogenated aminopyridine core allows for the precise installation of the various substituted phenyl rings found in the final drug molecule.
Safety and Handling
As with any halogenated organic compound, 5-Bromo-3-iodo-4-methylpyridin-2-amine should be handled with care in a well-ventilated fume hood.[4][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][13] While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related halogenated pyridines should be followed. These compounds are generally considered irritants and may be harmful if swallowed or inhaled.[4]
Conclusion and Future Outlook
5-Bromo-3-iodo-4-methylpyridin-2-amine represents a highly valuable and strategically designed building block for advanced organic synthesis. Its unique constellation of functional groups provides a versatile platform for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The ability to perform regioselective cross-coupling reactions at two distinct positions opens up a vast chemical space for the exploration of structure-activity relationships. As the demand for targeted therapeutics continues to grow, the importance of such densely functionalized and synthetically malleable scaffolds will undoubtedly increase, solidifying the role of 5-Bromo-3-iodo-4-methylpyridin-2-amine as a key intermediate in the future of drug discovery.
References
-
5-bromo-3-iodo-4-methylpyridin-2-amine | CAS#:1150618-04-4 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]
-
Api Intermediate - 2-Amino- 5-Bromo-3-NitroPyridine (6945-68-2) Trader. (n.d.). Retrieved January 4, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 4, 2026, from [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
-
5-bromo-3-iodo-4-methylpyridin-2-amine - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]
-
5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 4, 2026, from [Link]
-
Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. (2016). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved January 4, 2026, from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 4, 2026, from [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Pharmaceuticals. Retrieved January 4, 2026, from [Link]
-
5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
2-Amino-5-bromo-3-nitropyridine. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2014). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 4, 2026, from [Link]
-
Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer. (2016). Cancer Letters. Retrieved January 4, 2026, from [Link]
-
5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. 5-bromo-3-iodo-4-methylpyridin-2-amine | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 2. 5-bromo-3-iodo-4-methylpyridin-2-amine | CymitQuimica [cymitquimica.com]
- 3. 1860887-00-8|5-BROMO-3-IODO-2-METHOXYPYRIDIN-4-AMINE|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ijssst.info [ijssst.info]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]



